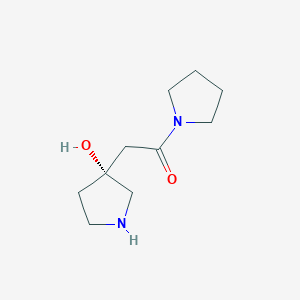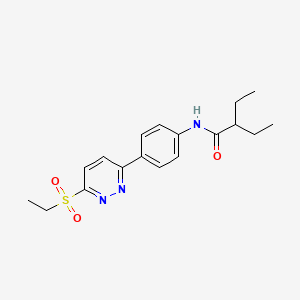
2-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyridazinone is a derivative of pyridazine and belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and an oxygen atom at the 3 position of the ring . They are known for their diverse pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Molecular Structure Analysis
Pyridazinone derivatives have a core structure that includes a six-membered ring with two adjacent nitrogen atoms and an oxygen atom . The specific molecular structure of “2-ethyl-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)butanamide” would require more specific information.Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
The synthesis of new heterocyclic compounds, which are pivotal in the development of pharmaceuticals and agrochemicals, is a primary area of research. For instance, the synthesis and evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds have been reported, with these compounds evaluated for antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019). This research underscores the potential of such compounds in contributing to the development of new antimicrobial agents.
Antimicrobial Activity
The antimicrobial properties of heterocyclic compounds are of significant interest due to the ongoing need for new treatments against resistant microbial strains. Research into novel heterocyclic compounds containing a sulfonamido moiety has shown promising antibacterial activity, highlighting the potential of these compounds in addressing the challenge of antibiotic resistance (Azab, Youssef, & El-Bordany, 2013).
Development of Herbicides
The creation of new herbicides to improve agricultural productivity is another application of such chemical research. For instance, the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives and their evaluation for herbicidal activity against dicotyledonous plants have been explored, revealing compounds with comparable or superior efficacy to existing herbicides (Xu et al., 2008).
Solubility and Thermodynamics
Understanding the solubility and thermodynamic properties of heterocyclic compounds is crucial for their formulation and application in various industries. Studies on the solubility and thermodynamics of pyridazinone derivatives, which are investigated for their application in treating cardiovascular diseases, provide valuable data for the development of more effective and safer drug formulations (Imran et al., 2017).
properties
IUPAC Name |
2-ethyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-4-13(5-2)18(22)19-15-9-7-14(8-10-15)16-11-12-17(21-20-16)25(23,24)6-3/h7-13H,4-6H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUGKOXENYRUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C2=NN=C(C=C2)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2648357.png)
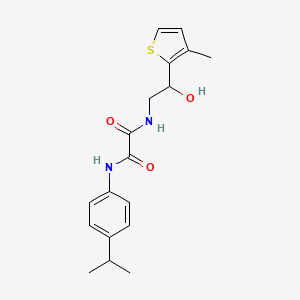
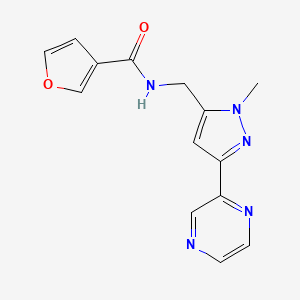
![N-(4-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2648363.png)
![6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2648364.png)
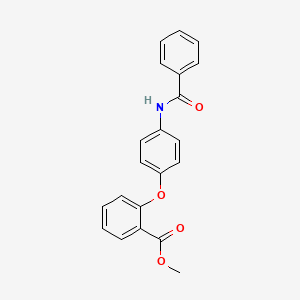
![4-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2648368.png)
![2-[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2648370.png)
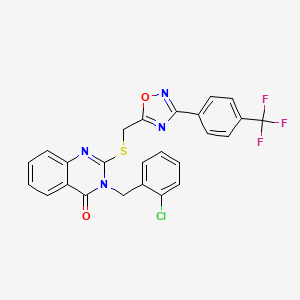
![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2648375.png)
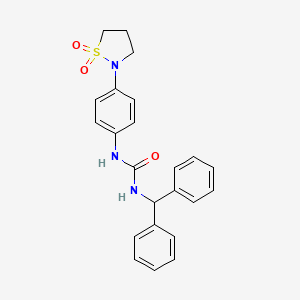
![4-bromo-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B2648377.png)
![2-Phenylmethoxycarbonyl-2-azaspiro[3.4]octane-3-carboxylic acid](/img/structure/B2648378.png)
